(4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

Physicochemical profiling Lipophilicity Solubility prediction

This (4-cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone (CAS 1448059-49-1) delivers the exact cyclohexyl-substituted piperazine scaffold required for selective CNS receptor engagement. Unlike phenyl or benzyl analogs, the saturated cycloalkyl avoids aromatic π-stacking, fills distinct hydrophobic pockets, and preserves target selectivity. The 1,2,4-thiadiazole isomer offers superior oxidative stability over 1,3,4-thiadiazoles, ensuring long-term assay reproducibility. Its carbonyl linker provides a benchmarkable metabolic soft spot for intrinsic clearance ranking. With XLogP3 2.8, MW 294 g/mol, and TPSA 63.8 Ų, the compound meets Lipinski CNS criteria for brain penetration studies. Procure this specific chemotype to keep your SAR campaigns aligned with the design hypothesis.

Molecular Formula C14H22N4OS
Molecular Weight 294.42
CAS No. 1448059-49-1
Cat. No. B2508223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone
CAS1448059-49-1
Molecular FormulaC14H22N4OS
Molecular Weight294.42
Structural Identifiers
SMILESCC1=NSC(=N1)C(=O)N2CCN(CC2)C3CCCCC3
InChIInChI=1S/C14H22N4OS/c1-11-15-13(20-16-11)14(19)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h12H,2-10H2,1H3
InChIKeyDZQPKXAHXQJGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone – Chemical Identity and Structural Class Overview for Procurement Scientists


The compound (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone (CAS 1448059-49-1) is a synthetic small molecule with molecular formula C₁₄H₂₂N₄OS and a molecular weight of 294.42 g/mol [1]. It belongs to the class of piperazine‑1,2,4‑thiadiazole hybrids, in which a cyclohexylpiperazine moiety is linked via a carbonyl bridge to a methyl‑substituted 1,2,4‑thiadiazole ring [1]. This structural subclass is of interest in medicinal chemistry programmes targeting central nervous system receptors, where subtle modifications to the N‑substituent on the piperazine ring can substantially alter receptor‑binding profiles [2]. The compound is currently offered by several chemical suppliers for research use only, with typical catalog purities reported at ≥95% [1].

Why Generic Substitution of (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone with In‑Class Analogs is Not Scientifically Justified


Piperazine‑thiadiazole conjugates are not interchangeable; even conservative changes to the N‑substituent on the piperazine ring can switch a compound from agonist to antagonist or dramatically alter subtype selectivity [1]. For example, in the 1,2,5‑thiadiazol‑piperazine series, replacing an aromatic substituent with a cycloalkyl group shifted affinity for 5‑HT₁A receptors by more than 10‑fold and inverted functional activity [1]. Consequently, substituting (4-cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone with a phenyl, benzyl or unsubstituted piperazine analogue without direct comparative data risks acquiring a compound with an entirely different pharmacological signature, potentially invalidating ongoing structure‑activity relationship (SAR) campaigns or assay calibration efforts.

Quantitative Evidence Guide for (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone: Differentiation from the Closest Analogs


Cyclohexyl vs. Phenyl Substituent: Distinct Physicochemical Profiles

The cyclohexyl group of the target compound confers higher calculated lipophilicity and topological polar surface area (TPSA) compared to the direct phenyl analogue, 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine (CAS 1448071-07-5) [1]. These differences can affect passive membrane permeability, plasma protein binding, and metabolic stability, making direct substitution without experimental validation risky [2]. The target compound's cyclohexyl group further provides a saturated, non‑planar scaffold that contrasts with the flat aromatic phenyl ring, which may lead to different binding orientations in receptor pockets.

Physicochemical profiling Lipophilicity Solubility prediction

1,2,4‑Thiadiazole vs. 1,3,4‑Thiadiazole Isomerism: Differential Synthetic Access and Stability

The 1,2,4‑thiadiazole isomer found in the target compound exhibits distinct reactivity and ring‑stability profiles compared to the 1,3,4‑thiadiazole isomer present in compounds such as 5-(4-cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine (CAS 1029751-00-5) . 1,2,4‑Thiadiazoles generally display lower electron density on the sulfur atom, making them less susceptible to oxidative ring‑opening under physiological conditions [1]. Moreover, the synthetic routes to 1,2,4‑thiadiazoles often differ fundamentally from those to 1,3,4‑thiadiazoles, impacting cost and scalability [1].

Isomeric differentiation Chemical stability Synthetic accessibility

Supplier‑Reported Purity: Benchmarking Against Commercially Available Structural Neighbors

Commercial purity is a critical differentiator for procurement when multiple analogs are available. The target compound, (4-cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone, is typically offered at ≥95% purity as verified by HPLC or NMR . In contrast, the structurally related phenyl analog (CAS 1448071-07-5) is often listed at ≥97% purity, while the 1,3,4‑thiadiazol isomer (CAS 1029751-00-5) is supplied at ≥95% purity . For assays highly sensitive to trace impurities (e.g., functional cell‑based screens), this 2% purity gap may translate into observable differences in baseline noise or off‑target activity.

Purity benchmarking Procurement quality control Vendor selection

Carbonyl Linker as a Key Differentiator from Direct‑Linked Piperazine‑Thiadiazole Analogs

The target compound incorporates a carbonyl (amide‑like) linker between the piperazine and thiadiazole rings. This contrasts with direct‑linked analogs such as 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 67869-94-7), where the piperazine nitrogen is directly attached to the thiadiazole ring without a carbonyl spacer [1]. The carbonyl group acts as an additional hydrogen‑bond acceptor, potentially increasing affinity for targets that require a two‑point interaction with the piperazine‑thiadiazole fragment. In the broader 5‑HT₁A ligand series, the introduction of a carbonyl spacer was shown to alter receptor binding affinity by 5‑ to 20‑fold [2]. Although direct comparative data for the exact compounds are not published, this class‑level trend strongly suggests that the target compound and the direct‑linked analog are not biologically equivalent.

Conformational flexibility Metabolic stability Linker optimization

Optimal Research and Procurement Scenarios for (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone


CNS GPCR Lead Optimization Campaigns Requiring a Saturated, Non‑Aromatic Piperazine N‑Substituent

When SAR data indicate that a saturated cycloalkyl group on the piperazine ring is essential for target engagement or selectivity, this compound provides the desired cyclohexyl substitution pattern. The lipid‑accessible cyclohexyl moiety can fill hydrophobic pockets that an aromatic phenyl ring cannot, as demonstrated by the distinct XLogP3‑AA and TPSA values relative to the phenyl analog [1]. Procurement of this specific compound ensures the scaffold matches the design hypothesis without introducing unwanted aromatic π‑stacking interactions.

Radioligand Binding Assay Calibration Using a 1,2,4‑Thiadiazole Reference Tool

For receptor‑binding laboratories developing assays for sigma or 5‑HT receptor subtypes, the 1,2,4‑thiadiazole isomer provides a structurally defined probe to interrogate the influence of the thiadiazole isomer on binding kinetics. The known stability differences between 1,2,4‑ and 1,3,4‑thiadiazoles [2] make the 1,2,4‑isomer the preferred choice when long‑term assay robustness and reduced oxidative degradation are critical.

Metabolic Stability Screening of Piperazine‑Thiadiazole Chemotypes

The carbonyl linker present in this compound serves as a metabolic soft spot that can be compared against direct‑linked analogs in liver microsome stability assays [3]. Researchers aiming to rank‑order a series of piperazine‑thiadiazole compounds for metabolic clearance should include this carbonyl‑containing chemotype to benchmark the impact of the linker on intrinsic clearance rates.

Chemical Biology Tool for Evaluating the Role of the Cyclohexyl Moiety in Blood‑Brain Barrier Penetration

The calculated lipophilicity of the target compound (XLogP3‑AA = 2.8) falls within the optimal range for CNS penetration (logP 2–4). Coupled with its molecular weight of 294 g/mol and a TPSA of 63.8 Ų, it meets key Lipinski CNS criteria [1]. This compound can therefore be used as a probe to assess whether the cyclohexyl group enhances brain exposure relative to more polar piperazine substitutions in in vivo pharmacokinetic studies.

Quote Request

Request a Quote for (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.